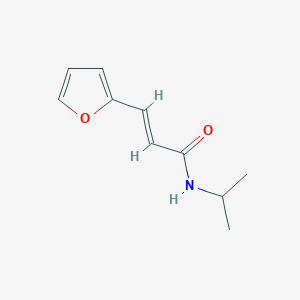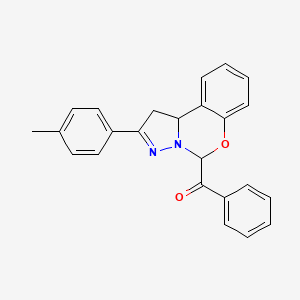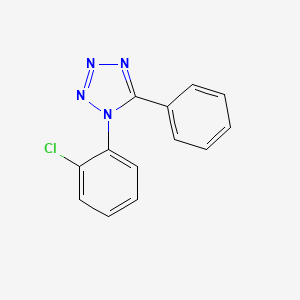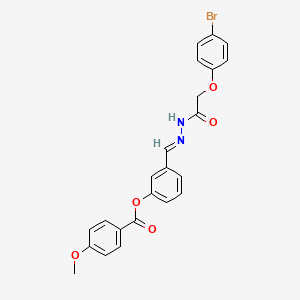![molecular formula C16H14N4O2 B12001413 [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea typically involves the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
化学反应分析
Types of Reactions
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
科学研究应用
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea has several scientific research applications:
作用机制
The mechanism of action of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest .
相似化合物的比较
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea can be compared with other indole derivatives such as:
1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative that acts as a plant hormone and has different biological activities compared to this compound.
Indole-3-carbinol: Another indole derivative known for its anticancer properties, but with a different mechanism of action and molecular targets.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
(1-benzyl-2-hydroxyindol-3-yl)iminourea |
InChI |
InChI=1S/C16H14N4O2/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
InChI 键 |
IZKYCHGKZULGOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)




![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

